Tert-butyl (R)-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate
Description
Tert-butyl (R)-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate is a pyrrolidine-based small molecule featuring a pyrimidine ring substituted with amino and dibenzylamino groups at positions 5 and 6, respectively. The compound’s stereochemistry is defined by the (R)-configuration at the pyrrolidine ring’s third carbon. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or other biologically active molecules due to its ability to modulate hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C27H34N6O2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H34N6O2/c1-27(2,3)35-26(34)32-15-14-22(18-32)31-24-23(28)25(30-19-29-24)33(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-13,19,22H,14-18,28H2,1-3H3,(H,29,30,31)/t22-/m1/s1 |
InChI Key |
JVUYRRJUVPCLDL-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=C(C(=NC=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C(=NC=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Optically Active Pyrrolidine Derivative
The synthesis generally begins with an optically active 3-hydroxy-pyrrolidine derivative, which is protected at the nitrogen with a tert-butyl carbamate (Boc) group to give tert-butyl (R)-3-hydroxy-pyrrolidine-1-carboxylate.
- (S)-3-hydroxy-pyrrolidine hydrochloride is dissolved in water, and the pH is adjusted to alkaline (pH ~10) using 10% sodium hydroxide.
- Benzyl chloroformate is added dropwise at 0–5°C under argon, maintaining pH between 9.5 and 11.5.
- After stirring at room temperature for 16 hours, extraction with ethyl acetate, drying, and silica gel chromatography yields benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate.
Conversion to Mesylate Intermediate
The hydroxy group is converted to a good leaving group, typically a mesylate, to facilitate nucleophilic substitution:
- The benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate is dissolved in ethyl acetate with triethylamine.
- The solution is cooled to 0–5°C and treated with methanesulfonyl chloride (mesyl chloride).
- After stirring at room temperature and work-up involving acid/base washes, the mesylate intermediate is obtained as a beige liquid.
Nucleophilic Substitution to Introduce Amino Groups
The mesylate intermediate undergoes nucleophilic substitution with primary amines such as dibenzylamine to introduce the dibenzylamino substituent at the 6-position of the pyrimidine ring:
Amination of Pyrimidine Core
The pyrimidine core is functionalized by introducing the amino groups at the 5 and 6 positions:
Coupling of Pyrrolidine and Pyrimidine Units
The key step involves coupling the pyrrolidine derivative with the functionalized pyrimidine:
- The Boc-protected pyrrolidine derivative bearing a leaving group at the 3-position reacts with the aminopyrimidine under basic conditions.
- Typical conditions include potassium carbonate as base, solvents like N,N-dimethylformamide (DMF), and heating at 60–100°C for extended periods (overnight to 48 hours).
- The reaction proceeds via nucleophilic substitution forming the C–N bond linking the two heterocyclic units.
Final Deprotection and Purification
- After coupling, protecting groups such as Boc or benzyl are removed under acidic or catalytic hydrogenation conditions to yield the free amine if needed.
- The final compound is purified by silica gel chromatography or recrystallization to obtain the pure tert-butyl (R)-3-((5-amino-6-(dibenzylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate.
Summary of Key Reaction Steps and Conditions
Analytical Characterization
The synthesized compound is characterized by:
- FTIR : Identification of characteristic carbamate, amino, and aromatic groups.
- [^1H-NMR and ^13C-NMR](pplx://action/followup) : Confirmation of substitution pattern and stereochemistry.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight.
- Optical Rotation : To confirm stereochemical integrity of the (R)-configuration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the amino groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Tert-butyl ®-3-((5-amino-6-(dibenzylamino)pyrimidin-4-YL)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Pyrimidine Substituents
- Compound A: tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Key Difference: A nitro (-NO₂) group replaces the amino (-NH₂) group at position 5 of the pyrimidine ring. Impact: The electron-withdrawing nitro group increases reactivity, making this compound a precursor for synthesizing the target molecule via reduction (e.g., using Zn/NH₄Cl, as in ). The nitro group also reduces polarity, reflected in its lower TLC Rf value (0.29 in 4:1 hexane:ethyl acetate vs. higher Rf for amino-substituted analogues) .
Analogues with Different Core Rings
- Compound B: tert-butyl 3-{[5-amino-6-(dibenzylamino)pyrimidin-4-yl]amino}azetidine-1-carboxylate Key Difference: The pyrrolidine ring is replaced with a four-membered azetidine ring. This may alter binding kinetics in biological targets. The compound exhibits higher polarity (TLC Rf 0.69 in 1:1 hexane:ethyl acetate), suggesting improved solubility compared to pyrrolidine analogues .
Analogues with Varied Amino Substituents
- Compound C: (R)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate Key Difference: The dibenzylamino group is replaced with a cyclopropylamino substituent. Its compact structure may improve membrane permeability, though at the cost of reduced π-π stacking interactions compared to dibenzylamino .
Data Table: Structural and Physicochemical Comparison
Q & A
Basic Research Question
- NMR spectroscopy :
- 1H-NMR : Detect dibenzylamino protons (δ 7.2–7.4 ppm, aromatic) and pyrrolidine protons (δ 3.0–3.5 ppm, multiplet).
- 13C-NMR : Confirm tert-butyl carbamate (δ 155–160 ppm, carbonyl) and pyrimidine carbons (δ 160–170 ppm) .
- Chiroptical methods : Circular Dichroism (CD) or polarimetry to verify R-configuration.
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected: ~500–550 g/mol) .
How can researchers resolve discrepancies in biological activity data across different studies?
Advanced Research Question
Contradictory activity profiles (e.g., kinase inhibition vs. no activity) may stem from:
- Impurity interference : Ensure >95% purity (HPLC) and eliminate residual solvents (GC-MS) .
- Assay variability : Standardize cell-based assays (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine).
- Structural analogs : Compare with tert-butyl-protected pyridines/pyrrolidines (e.g., ) to identify structure-activity relationships (SARs).
Methodological Solution : Implement orthogonal assays (e.g., SPR for binding affinity and cell viability assays) to cross-validate results .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Hazard mitigation : Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation (similar to tert-butyl derivatives in ).
- First aid : Immediate washing with water for skin contact; consult a physician if inhaled or ingested .
- Storage : Store at –20°C under nitrogen to prevent tert-butyl carbamate hydrolysis .
How can computational modeling guide the design of derivatives with enhanced target selectivity?
Advanced Research Question
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the pyrimidine core and kinase ATP-binding pockets (e.g., EGFR or JAK2).
- QSAR modeling : Correlate substituent effects (e.g., dibenzylamino vs. monoalkylamino) with activity using partial least squares (PLS) regression .
- Reaction design : Apply ICReDD’s quantum-chemical path searches to predict regioselectivity in derivative synthesis .
What strategies mitigate tert-butyl carbamate deprotection side reactions during functionalization?
Advanced Research Question
- Acid sensitivity : Avoid strong acids (e.g., TFA) in downstream reactions; use milder conditions (HCl in dioxane) .
- Protection alternatives : Compare with methyl or benzyl carbamates () for stability under specific reaction conditions.
- Monitoring : Track deprotection via IR spectroscopy (loss of carbonyl stretch at ~1700 cm⁻¹) .
How can researchers validate the compound’s role in multi-step synthesis of drug candidates?
Basic Research Question
- Intermediate tracking : Use LC-MS to confirm retention of the tert-butyl group and pyrimidine core during coupling reactions.
- Scale-up considerations : Optimize solvent (e.g., dichloromethane vs. DMF) for solubility and reaction homogeneity at >10g scales .
- Case study : Reference tert-butyl piperidine carboxylates () as analogs in API synthesis.
What are the ethical and regulatory considerations for in vitro studies involving this compound?
Advanced Research Question
- FDA compliance : Emphasize that the compound is for research only, not FDA-approved for therapeutic use .
- In vitro limitations : Adhere to institutional biosafety protocols (e.g., BSL-2) for cell-based assays, avoiding human/animal exposure .
- Data reporting : Disclose purity, solvent residues, and stereochemical integrity in publications to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
